4-Bromo-1-butoxy-2-fluorobenzene

概述

描述

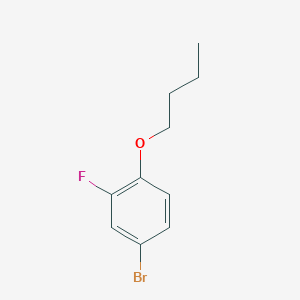

4-Bromo-1-butoxy-2-fluorobenzene is an organic compound with the molecular formula C10H12BrFO. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, butoxy, and fluorine groups. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-1-butoxy-2-fluorobenzene can be synthesized through several methods. One common method involves the reaction of 4-bromo-2-fluoroaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .

化学反应分析

Types of Reactions

4-Bromo-1-butoxy-2-fluorobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and fluorine groups on the benzene ring.

Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with different electrophiles attached to the aromatic ring.

Nucleophilic Substitution: Compounds where the butoxy group is replaced by other nucleophiles.

科学研究应用

4-Bromo-1-butoxy-2-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

Analytical Chemistry: It is used as a standard in gas chromatography/mass spectrometry (GC/MS) for the precise determination of volatile organic compounds.

Material Science: The compound is utilized in the development of organic electroluminescent devices, enhancing their performance and lifespan.

作用机制

The mechanism of action of 4-Bromo-1-butoxy-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the bromine and fluorine groups on the benzene ring influence the reactivity and orientation of the incoming electrophile . The butoxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds .

相似化合物的比较

Similar Compounds

4-Bromofluorobenzene: Similar in structure but lacks the butoxy group.

1-Bromo-4-butoxy-2-fluorobenzene: An isomer with different positioning of the substituents.

Uniqueness

4-Bromo-1-butoxy-2-fluorobenzene is unique due to the presence of the butoxy group, which provides additional reactivity and versatility in chemical syntheses compared to its simpler analogs like 4-bromofluorobenzene .

生物活性

4-Bromo-1-butoxy-2-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom, a butoxy group, and a fluorine atom attached to a benzene ring, serves as a versatile building block in medicinal chemistry and materials science. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 229.08 g/mol. Its structure can be represented as follows:

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Bromine Atom | Positioned para to the butoxy group |

| Fluorine Atom | Positioned ortho to the butoxy group |

| Butoxy Group | Contributes to lipophilicity |

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. The compound's electrophilic nature allows it to participate in various biochemical reactions, interacting with nucleophiles in biological systems.

Antimicrobial Activity

Studies have demonstrated that halogenated compounds like this compound can exhibit significant antimicrobial properties. For instance, its activity against Gram-positive and Gram-negative bacteria has been assessed using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism of action for this compound is primarily attributed to its ability to form reactive intermediates that can modify cellular macromolecules such as proteins and nucleic acids. The bromine atom serves as a reactive site for nucleophilic substitution reactions, while the butoxy group enhances the compound's solubility in lipid membranes, facilitating cellular uptake.

Case Studies

- Study on Antifungal Properties : A recent study evaluated the antifungal activity of this compound against various fungal strains. Results indicated that the compound inhibited the growth of Candida albicans at concentrations as low as 16 µg/mL.

- Anticancer Potential : Research has explored the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be approximately 25 µg/mL for HeLa cells, indicating moderate anticancer activity.

Toxicological Profile

The toxicity of this compound has been assessed through various animal studies. Acute toxicity tests revealed an LD50 value of approximately 2000 mg/kg when administered orally in rats, indicating a moderate level of toxicity.

Table 3: Toxicological Data Summary

| Study Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral Administration | 2000 | Tremors, lethargy |

| Inhalation Exposure | 1800 | Respiratory distress |

属性

IUPAC Name |

4-bromo-1-butoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNAZASEERQBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476872 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54509-63-6 | |

| Record name | 4-Bromo-1-butoxy-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。